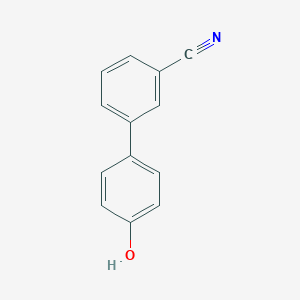

3-(4-Hydroxyphenyl)benzonitrile

概要

説明

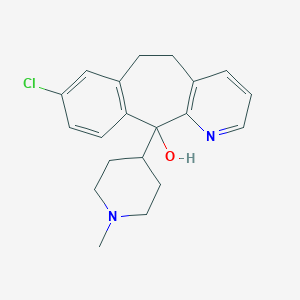

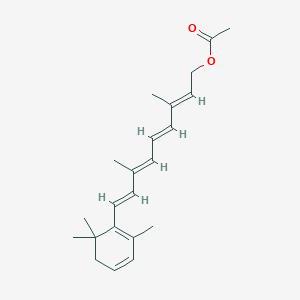

3-(4-Hydroxyphenyl)benzonitrile, also known as 4’-Hydroxybiphenyl-3-carbonitrile, is a chemical compound with the molecular formula C13H9NO . It has a molecular weight of 195.22 .

Molecular Structure Analysis

The molecular structure of 3-(4-Hydroxyphenyl)benzonitrile conforms to its linear formula C13H9NO . The compound appears as an off-white crystalline powder .Physical And Chemical Properties Analysis

3-(4-Hydroxyphenyl)benzonitrile has a density of 1.2±0.1 g/cm3, a boiling point of 373.4±25.0 °C at 760 mmHg, and a flash point of 179.7±23.2 °C . It has a molar refractivity of 57.6±0.4 cm3, and a molar volume of 157.4±5.0 cm3 .科学的研究の応用

Medicine

3-(4-Hydroxyphenyl)benzonitrile: has potential applications in the medical field due to its structural similarity to biphenyl compounds, which are often used in drug design. Its hydroxyphenyl group could be exploited for the synthesis of pharmaceuticals that target estrogen receptors, as it shares structural features with human estrogen receptor genes ESR1 and ESR2 .

Materials Science

In materials science, this compound can be utilized as an organic building block for creating novel polymers or small molecules with specific optical properties. Its rigid biphenyl structure could contribute to thermal stability and rigidity in polymeric materials .

Environmental Science

The compound’s potential for environmental science lies in its ability to act as an intermediate in the synthesis of dyes and pigments that are environmentally friendly. Its chemical stability makes it suitable for use in outdoor applications where resistance to degradation is crucial .

Analytical Chemistry

3-(4-Hydroxyphenyl)benzonitrile: can serve as a standard or reference compound in chromatographic analysis due to its well-defined physical properties, such as a specific melting point range. It can help in the calibration of equipment and validation of analytical methods .

Pharmacology

In pharmacology, the compound could be used to synthesize analogs of known therapeutic agents, potentially leading to the development of new drugs with improved efficacy and reduced side effects. Its biphenyl core is a common motif in many pharmacologically active compounds .

Organic Synthesis

This compound is valuable in organic synthesis as a precursor for various chemical reactions. It can undergo transformations such as nitrations, halogenations, and coupling reactions, making it a versatile reagent for synthesizing complex organic molecules .

Biotechnology

In biotechnology, 3-(4-Hydroxyphenyl)benzonitrile could be used in the design of biosensors or bioassays due to its ability to interact with biological molecules. Its structure allows for potential modifications that can enhance its binding affinity to specific proteins or DNA sequences .

Agriculture

While direct applications in agriculture are not well-documented, derivatives of 3-(4-Hydroxyphenyl)benzonitrile could be synthesized to create new agrochemicals such as pesticides or herbicides. The hydroxy group offers a site for further functionalization, which can be tailored to target specific agricultural pests or weeds .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a combustible liquid and is harmful if swallowed or in contact with skin . Protective measures, such as wearing protective gloves, clothing, and eye protection, are recommended when handling this compound .

将来の方向性

作用機序

Target of Action

The primary targets of 3-(4-Hydroxyphenyl)benzonitrile, also known as 4’-Hydroxybiphenyl-3-carbonitrile, are the estrogen receptors ESR1 and ESR2 . These receptors are involved in the regulation of various biological processes, including cell proliferation, differentiation, and apoptosis.

特性

IUPAC Name |

3-(4-hydroxyphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c14-9-10-2-1-3-12(8-10)11-4-6-13(15)7-5-11/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTNKYIRPORWHHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396310 | |

| Record name | 3-(4-Hydroxyphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

154848-44-9 | |

| Record name | 4′-Hydroxy[1,1′-biphenyl]-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154848-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Hydroxyphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Hydroxyphenyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-methylpentanoate](/img/structure/B129780.png)